REACTION_CXSMILES
|
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Cl:5])/[Cl:3].Cl.[C:11]([NH:15][NH2:16])([CH3:14])([CH3:13])[CH3:12]>CO>[C:11]([N:15]1[C:6](=[O:7])[C:4]([Cl:5])=[C:2]([Cl:3])[CH:1]=[N:16]1)([CH3:14])([CH3:13])[CH3:12] |f:1.2|
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Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
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C(/C(/Cl)=C(/Cl)\C=O)(=O)O
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Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
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Details
|
Methanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ether and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, 100% hexanes)
|
Type
|
CUSTOM
|
Details
|
the title compound was crystallized from ether/hexanes (yield: 10.0 g, 22.6%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |